molecular formula C14H10ClFO2 B6403430 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid CAS No. 1261933-37-2

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid

Cat. No.: B6403430
CAS No.: 1261933-37-2
M. Wt: 264.68 g/mol
InChI Key: YXFIOSIPYZOOTH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid is an organic compound with a complex structure that includes both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by chlorination and methylation steps. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and specific reagents are employed to facilitate the selective introduction of chloro and fluoro groups.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate
  • 3,5-Dimethylphenyl derivatives

Uniqueness

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)12-3-2-9(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFIOSIPYZOOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690330
Record name 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-37-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-2-fluoro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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